molecular formula C18H18ClN3O2S B15002574 3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B15002574
M. Wt: 375.9 g/mol
InChI Key: NLQXDPTXESXYCX-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Lacks the thiazole moiety but shares similar aromatic structures.

    1-(4-Chlorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Contains the thiazole moiety but lacks the methoxyphenyl group.

Uniqueness

1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is unique due to the presence of both the methoxyphenyl and thiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C18H18ClN3O2S/c1-12-11-20-18(25-12)22(15-5-3-4-6-16(15)24-2)17(23)21-14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3,(H,21,23)

InChI Key

NLQXDPTXESXYCX-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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